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Compound of Interest

Compound Name: Methyl sinapate

Cat. No.: B126888

Introduction

Methyl sinapate is a naturally occurring hydroxycinnamic acid ester, found in a variety of
plants. It is recognized for its antioxidant and UV-screening properties, making it a compound
of interest for researchers in fields such as natural product chemistry, pharmacology, and
cosmetics science. This guide provides a comprehensive overview of the key spectroscopic
data for methyl sinapate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data

The spectroscopic data for methyl sinapate is summarized in the following tables. This
information is crucial for the structural elucidation and verification of the compound.

Table 1: *H NMR Spectroscopic Data for Methyl Sinapate

Solvent: CDCls, Frequency: 400 MHz

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b126888?utm_src=pdf-interest
https://www.benchchem.com/product/b126888?utm_src=pdf-body
https://www.benchchem.com/product/b126888?utm_src=pdf-body
https://www.benchchem.com/product/b126888?utm_src=pdf-body
https://www.benchchem.com/product/b126888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.62 d 15.9 H-7

6.75 S H-2', H-6'

6.29 d 15.9 H-8

5.86 S 4'-OH

3.93 S 3'-OCHs, 5'-OCHs

3.79 S 1-OCHs

Table 2: 3C NMR Spectroscopic Data for Methyl Sinapate

Solvent: CDCIs, Frequency: 100 MHz

Chemical Shift (8) ppm Assighment
167.5 C-9

147.0 C-3, C-%

1454 C-7

137.9 c-4'

126.1 Cc-1

1154 C-8

105.4 Cc-2', C-6'

56.4 3'-OCHs, 5'-OCHs
51.7 1-OCHs

Table 3: IR Spectroscopic Data for Methyl Sinapate
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Wavenumber (cm~?) Description of Vibration
3528 O-H stretching

3004 C-H aromatic stretching
2949 C-H aliphatic stretching
1709 C=0 ester stretching

1634 C=C stretching

1602, 1515 Aromatic ring C=C stretching
1427 C-H bending

1334 C-O stretching

1111 O-CHs stretching

980 =C-H out-of-plane bending (trans)

Table 4: Mass Spectrometry Data for Methyl Sinapate

m/z Relative Intensity (%) Proposed Fragment
238 100 [M]*

207 75 [M - OCHs]*

192 20 [M - OCHs - CHs]*

179 15 [M - COOCHs]*

148 10 [M - COOCHs - OCHs]*
121 8 [C7H502]*

77 5 [CeHs]*

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
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used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of methyl sinapate for structural elucidation.

Materials and Equipment:

Methyl sinapate sample

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of methyl sinapate in 0.6-0.7 mL of
CDCls containing 0.03% TMS in a clean, dry NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for both *H and 3C frequencies.
e 'H NMR Acquisition:
o Acquire the H NMR spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve
a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90°, a
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 3C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[e]

Reference the spectra to the TMS signal at 0.00 ppm for both *H and 13C.

o

Integrate the peaks in the *H spectrum and identify the chemical shifts, multiplicities, and
coupling constants.

o

Identify the chemical shifts of the peaks in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of methyl sinapate to identify its functional groups.

Materials and Equipment:

Methyl sinapate sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:
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o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of methyl sinapate with approximately 100-200 mg of dry
KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

e Spectrum Acquisition:

[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[e]

Acquire a background spectrum of the empty sample holder.

(¢]

Acquire the sample spectrum over a range of 4000-400 cm~1,

[¢]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl sinapate.
Materials and Equipment:

o Methyl sinapate sample

o Methanol or other suitable solvent, HPLC grade

e Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI
or Electron lonization - EI)

Procedure:
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e Sample Preparation:

o Prepare a dilute solution of methyl sinapate (e.g., 1-10 pg/mL) in a suitable solvent like
methanol.

e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration compound.

o Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage,
desolvation gas flow, and temperature; for El: ionization energy).

o Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., LC-MS or GC-MS).

o Acquire the mass spectrum.
o Data Analysis:
o Identify the molecular ion peak ([M]* or [M+H]™*, etc.).

o ldentify the major fragment ions and propose their structures based on the mass
differences from the molecular ion and other fragments.

o Determine the relative intensities of the observed peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like methyl sinapate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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